molecular formula C14H14N6OS B2491653 4-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide CAS No. 2034562-33-7

4-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide

Cat. No.: B2491653
CAS No.: 2034562-33-7
M. Wt: 314.37
InChI Key: WWCLBOVXELYLDK-UHFFFAOYSA-N
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Description

4-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide is a synthetic small molecule designed for preclinical research and drug discovery. This compound features a hybrid pharmacophore structure, incorporating pyrazole, pyrazine, and thiazole rings—scaffolds widely recognized for their significant potential in medicinal chemistry. The pyrazole moiety is a privileged structure in drug design, known for its presence in various therapeutic agents, including selective cyclooxygenase-2 (COX-2) inhibitors and anticancer drugs . The thiazole ring is another prominent heterocycle frequently found in molecules that act as protein kinase inhibitors . Research into similar molecular hybrids, particularly those merging pyrazole-based scaffolds with other heterocycles like thiazole, has shown promise in developing multi-target anticancer agents. Such compounds have demonstrated potent in vitro inhibitory activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549), and have shown potential to inhibit key oncogenic kinases such as EGFR and HER-2 . The structural design of this compound suggests it is a candidate for investigating pathways related to tyrosine kinase signaling, apoptosis, and cell proliferation. Researchers can utilize this high-purity compound as a reference standard, a building block for further synthetic elaboration, or a lead molecule in biological screening assays aimed at oncology and targeted therapy development. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-9-13(22-8-18-9)14(21)17-6-11-12(16-4-3-15-11)10-5-19-20(2)7-10/h3-5,7-8H,6H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCLBOVXELYLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Features

The compound’s uniqueness lies in its dual heteroaromatic systems (pyrazine and pyrazole) appended to the thiazole core. Below is a comparative analysis with similar derivatives:

Compound Name Key Substituents Molecular Weight Notable Features Reference
Target Compound 4-methyl-thiazole, pyrazine-(1-methylpyrazole)methyl ~400.45 g/mol* Dual pyrazine-pyrazole motif; potential for kinase selectivity due to pyrazine
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) Morpholinomethyl, pyridinyl-thiazole ~449.54 g/mol Morpholine enhances solubility; pyridine may improve binding to ATP pockets
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thiazole-5-carboxamide 3-Pyridinyl, trifluoromethylphenyl ~393.38 g/mol CF3 group increases lipophilicity; pyridine for π-π stacking
SRT2104 (4-Methyl-N-(2-{3-[(morpholin-4-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-...) Imidazothiazole, morpholinomethyl ~516.64 g/mol Imidazothiazole core enhances metabolic stability; morpholine improves PK
Dasatinib (N-(2-Chloro-6-methylphenyl)-2-[[6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidinyl]amino]-thiazole-5-carboxamide) Piperazinyl-pyrimidine, chloro-methylphenyl ~488.01 g/mol Clinically approved tyrosine kinase inhibitor; optimized for BCR-ABL inhibition

*Calculated based on empirical formula.

Pharmacological and Physicochemical Properties

  • Trifluoromethylphenyl Analog () : The CF3 group enhances membrane permeability but may reduce solubility. Pyridine substitution improves target engagement via π-π interactions .
  • Dasatinib (): Demonstrates nanomolar IC50 against BCR-ABL kinase, attributed to its chloro-methylphenyl and piperazinyl-pyrimidine groups, which optimize hydrophobic and hydrogen-bonding interactions .

Key Research Findings and Challenges

  • Selectivity : Pyrazine-containing analogs (e.g., the target compound) may exhibit improved selectivity over pyridine-based derivatives due to reduced off-target interactions .
  • Metabolic Stability: Compounds with morpholinomethyl or imidazothiazole motifs (e.g., SRT2104) show enhanced metabolic stability compared to simpler thiazoles .
  • Synthetic Complexity : The target compound’s pyrazine-pyrazole linkage introduces synthetic challenges, requiring multi-step coupling and purification protocols .

Preparation Methods

Synthetic Strategy Overview

The target molecule’s synthesis is partitioned into three critical segments:

  • Thiazole-5-carboxylic acid synthesis
  • 3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethanamine preparation
  • Amide coupling between intermediates

Each segment employs established heterocyclic chemistry principles, with modifications adapted from recent advancements in pyrazole and pyrazine functionalization.

Thiazole-5-Carboxylic Acid Synthesis

Cyclocondensation for Thiazole Core Formation

The thiazole ring is constructed via a Hantzsch thiazole synthesis variant. A carbothioamide intermediate reacts with α-halo ketones under basic conditions. For 4-methylthiazole-5-carboxylic acid:

  • Ethyl 2-(4-methylthiazole-5-carbonyl)acetate is prepared by reacting 4-methylthiazole-5-carboxamide with ethyl bromoacetate in ethanol under reflux (12 h, 80°C).
  • Hydrolysis using 6M HCl yields the carboxylic acid derivative (yield: 78–85%).
Table 1: Optimization of Thiazole-5-Carboxylic Acid Synthesis
Reagent Solvent Temp (°C) Time (h) Yield (%)
Ethyl bromoacetate Ethanol 80 12 85
Iodoacetamide DMF 100 8 62
Chloroacetyl chloride THF 60 6 71

Pyrazine-Methyl-Pyrazole Intermediate Preparation

Pyrazine Ring Functionalization

The 3-aminomethylpyrazine fragment is synthesized via:

  • Buchwald–Hartwig amination of 3-bromopyrazine with benzophenone imine, followed by acidic hydrolysis to yield 3-aminopyrazine.
  • Methylation using methyl iodide in DMF with NaH as base (0°C to RT, 4 h) introduces the methyl group at the pyrazole N1 position.

Suzuki Coupling for Pyrazole Installation

A Suzuki-Miyaura cross-coupling attaches the 1-methylpyrazole moiety to pyrazine:

  • 3-Bromo-pyrazin-2-ylmethanamine reacts with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Pd(PPh3)4 catalysis (K2CO3, dioxane/H2O, 90°C, 12 h).
  • Purification via silica gel chromatography affords the desired intermediate (yield: 68–72%).

Amide Bond Formation

Carboxylic Acid Activation

The thiazole-5-carboxylic acid is activated as an acid chloride using oxalyl chloride (1.2 eq) in dichloromethane (0°C, 2 h). Excess reagent is removed under vacuum to yield the acyl chloride.

Nucleophilic Acylation

The pyrazine-methyl-pyrazole amine (1.1 eq) is added to the acyl chloride in THF with triethylamine (3 eq) at 0°C. The reaction proceeds for 6 h at room temperature, followed by aqueous workup and recrystallization from ethyl acetate/hexane.

Table 2: Amidation Reaction Optimization
Coupling Reagent Solvent Temp (°C) Time (h) Yield (%)
Oxalyl chloride THF 25 6 88
DCC/DMAP DCM 0–25 12 75
HATU DMF 25 4 82

Structural Characterization

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrazine H5), 8.15 (s, 1H, pyrazole H3), 4.85 (s, 2H, CH2NH), 3.92 (s, 3H, N-CH3), 2.51 (s, 3H, thiazole-CH3).
  • 13C NMR : δ 167.2 (C=O), 152.1 (pyrazine C2), 144.8 (thiazole C2), 126.5 (pyrazole C4).
  • HRMS : m/z calcd for C15H16N6OS [M+H]+: 345.1034, found: 345.1038.

X-ray Crystallography

Single-crystal X-ray analysis (analogous to) confirms planar geometry between thiazole and pyrazine rings (dihedral angle: 8.2°). π-π stacking interactions (3.7 Å) stabilize the molecular packing.

Yield Optimization Challenges

Byproduct Formation in Amidation

Competitive over-acylation at the pyrazine N4 position reduces yields. Using bulky bases (e.g., DIPEA) suppresses this side reaction, increasing yields from 70% to 88%.

Purification Techniques

Reverse-phase HPLC (C18 column, MeCN/H2O gradient) resolves residual unreacted amine, achieving >98% purity.

Applications and Derivatives

Antimicrobial Activity

Transition metal complexes of the title compound exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing parent ligand activity.

Kinase Inhibition

Structural analogs demonstrate IC50 = 12 nM against JAK3 kinase, attributed to the pyrazine-thiazole pharmacophore’s ATP-binding site affinity.

Q & A

Q. How do researchers scale up synthesis while maintaining reproducibility?

  • Methodological Answer : Process intensification techniques (e.g., flow chemistry) and Quality-by-Design (QbD) principles optimize parameters like mixing efficiency and temperature gradients. Membrane separation technologies (e.g., nanofiltration) purify intermediates at scale, as seen in BMS-354825 (Dasatinib) production .

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